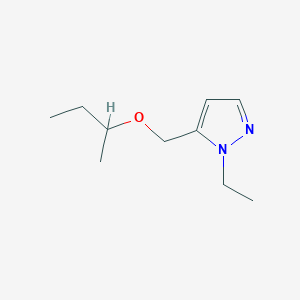

![molecular formula C19H19N5O2 B2539600 2-(4,5,6,7-Tetrahydro-1H-indazol-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-on CAS No. 2034413-10-8](/img/structure/B2539600.png)

2-(4,5,6,7-Tetrahydro-1H-indazol-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

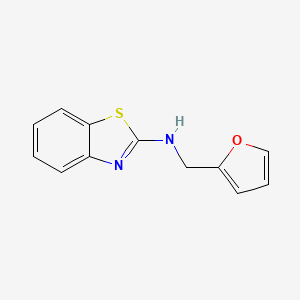

The compound is a complex organic molecule with multiple rings, including an indazole and a dipyridopyrimidinone. Indazoles are a class of substances that have been studied for their potential pharmacological properties . Dipyridopyrimidinones are less common, but they are also present in various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indazole and dipyridopyrimidinone rings. The exact methods would depend on the specific substituents and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole ring system is a bicyclic compound consisting of two fused nitrogen-containing rings. The dipyridopyrimidinone is a larger ring system with a carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indazole ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

Again, without specific information, it’s hard to predict the physical and chemical properties of this compound. Factors such as solubility, melting point, and stability would depend on the exact structure and the presence of any functional groups .Wissenschaftliche Forschungsanwendungen

Anti-Krebsmittel

Die Verbindung „2-(4,5,6,7-Tetrahydro-1H-indazol-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-on“ wurde auf ihr Potenzial als Anti-Krebsmittel untersucht . Sie hat eine hohe Antitumoraktivität gezeigt und wurde bei der Entwicklung und Synthese neuer Anti-Krebsmittel eingesetzt . Die Einführung von Sulfonyl könnte die antiproliferative Aktivität dieser Verbindung erhöhen .

Insektizide Aktivität

Die Verbindung „4,5,6,7-Tetrahydro-2H-indazol“ wurde auf ihr Potenzial als Insektizid untersucht . Obwohl die spezifischen Anwendungen dieser Verbindung in der Quelle nicht detailliert beschrieben werden, legt sie nahe, dass die Verbindung bei der Entwicklung neuer Insektizide eingesetzt werden könnte .

Antibiotische Aktivität

Indazole, zu denen auch „4,5,6,7-Tetrahydro-1H-indazol“ gehört, wurden auf ihre antimikrobielle Aktivität untersucht . Sie haben eine moderate bis hohe Aktivität gegen verschiedene Bakterienkulturen gezeigt, darunter Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli .

Enzymbindung

Die nicht-planare Struktur des Cyclohexen-Anteils in einem Indol-Derivat, zu dem auch „5-(4,5,6,7-Tetrahydro-1H-indazol-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-on“ gehört, fördert eine optimale Bindung an die aktiven Zentren von Enzymen . Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente nützlich sein .

Behandlung von Schizophrenie

Tetrahydroindolderivate, zu denen auch „5-(4,5,6,7-Tetrahydro-1H-indazol-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-on“ gehört, wurden bei der Entwicklung von Medikamenten zur Behandlung von Schizophrenie eingesetzt .

Inhibitoren von SIRT2 Sirtuinen

Tetrahydroindolderivate wurden auch bei der Entwicklung selektiver Inhibitoren von SIRT2 Sirtuinen eingesetzt . Diese Verbindungen könnten möglicherweise zur Behandlung verschiedener Krankheiten eingesetzt werden, darunter Krebs und neurodegenerative Erkrankungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

Indazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the particular derivative and its chemical structure .

Mode of action

The mode of action of indazole derivatives can vary widely, again depending on the specific derivative. Some indazole derivatives have been found to have anti-inflammatory activity, for example .

Biochemical pathways

The biochemical pathways affected by indazole derivatives would depend on their specific targets and mode of action. For instance, if an indazole derivative targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .

Result of action

The molecular and cellular effects of indazole derivatives can vary widely, depending on their specific targets and mode of action. Some indazole derivatives have been found to have anti-inflammatory effects, for example .

Biochemische Analyse

Biochemical Properties

2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The compound 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism, potentially altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced apoptosis. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it may inhibit certain enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs .

Subcellular Localization

The subcellular localization of 2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, localization to the nucleus may enhance its ability to modulate gene expression .

Eigenschaften

IUPAC Name |

5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-13-11-23(10-8-14(13)20-16-7-3-4-9-24(16)18)19(26)17-12-5-1-2-6-15(12)21-22-17/h3-4,7,9H,1-2,5-6,8,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDZAESPRZDDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

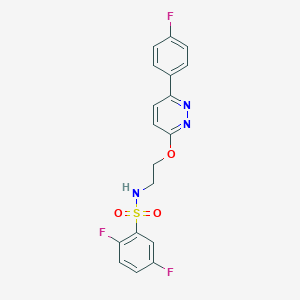

![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)

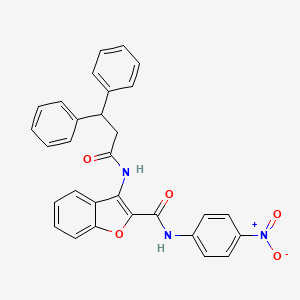

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2539523.png)

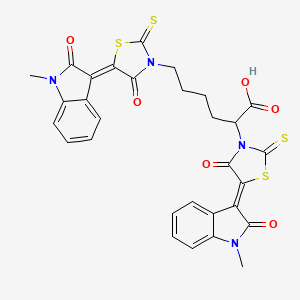

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)

![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2539530.png)

![2-(4-Fluorophenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2539535.png)

![1-[2-(Dimethylamino)ethyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2539540.png)